molecular formula C26H24FN3O2S B11219257 N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11219257
M. Wt: 461.6 g/mol
InChI Key: UNKYJNRQDDNIAZ-UHFFFAOYSA-N
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Description

“N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide” is a complex organic compound that belongs to the class of benzoxadiazocines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide” typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketones or aldehydes present in the structure to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

Medicinal chemistry applications may include the development of new drugs or therapeutic agents. The compound’s structure suggests potential activity against certain diseases or conditions.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide” involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazocines: Compounds with similar core structures but different substituents.

    Thioxo Compounds: Molecules containing the thioxo group, which may exhibit similar reactivity.

Uniqueness

The uniqueness of “N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide” lies in its specific combination of substituents and the resulting biological activity

Properties

Molecular Formula

C26H24FN3O2S

Molecular Weight

461.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-10-(4-fluorophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide

InChI

InChI=1S/C26H24FN3O2S/c1-15-8-13-20(16(2)14-15)28-24(31)22-23-19-6-4-5-7-21(19)32-26(22,3)30(25(33)29-23)18-11-9-17(27)10-12-18/h4-14,22-23H,1-3H3,(H,28,31)(H,29,33)

InChI Key

UNKYJNRQDDNIAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2C3C4=CC=CC=C4OC2(N(C(=S)N3)C5=CC=C(C=C5)F)C)C

Origin of Product

United States

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